

Physical and chemical properties of N-Boc-piperazine-2-carboxylic acid

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Compound of Interest

Compound Name: 4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid

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N-Boc-Piperazine-2-Carboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of N-Boc-piperazine-2-carboxylic acid, a key building block in modern medicinal chemistry. This document details its characteristics, experimental protocols for its use and analysis, and its role in the synthesis of complex pharmaceutical agents.

Core Physical and Chemical Properties

N-Boc-piperazine-2-carboxylic acid, systematically named **4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid**, is a heterocyclic compound valued for its bifunctional nature. The presence of a Boc-protected amine at the N4 position and a carboxylic acid at the C2 position allows for sequential and controlled chemical modifications, making it a versatile scaffold in drug discovery. It is primarily available as a racemic mixture or as individual enantiomers, with the (R)- and (S)-isomers often exhibiting distinct biological activities in the final drug molecule.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of N-Boc-piperazine-2-carboxylic acid and its common derivatives. It is important to note that properties can vary

slightly based on the specific isomer and any substitutions.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₈ N ₂ O ₄	[1][2]
Molecular Weight	230.26 g/mol	[1][2]
Appearance	White to off-white powder or crystals	[3]
Melting Point	231-239 °C	[1][3]
Boiling Point (Predicted)	371.8 ± 37.0 °C at 760 mmHg	[1][4]
Density (Predicted)	1.193 g/cm ³	[1]
pKa (Predicted)	2.20 ± 0.20	[4]
LogP (Computed)	-2.2	[2]

Table 1: Physical and Chemical Properties of (R)-4-N-Boc-piperazine-2-carboxylic acid (CAS: 192330-11-3).

Solvent	Solubility	Reference
Water	Low to insoluble	[5][6]
Dichloromethane (DCM)	Soluble	[5][6]
Dimethylformamide (DMF)	Soluble	[5][6]
Tetrahydrofuran (THF)	Soluble	[6]
Methanol	Soluble	[7]

Table 2: General Solubility Profile of N-Boc-piperazine-2-carboxylic acid derivatives.

Chemical Reactivity and Stability

N-Boc-piperazine-2-carboxylic acid serves as a robust intermediate in multi-step syntheses. The tert-butoxycarbonyl (Boc) protecting group is stable under basic and nucleophilic

conditions, allowing for reactions at the carboxylic acid moiety without affecting the piperazine nitrogen.[5] The primary reactive sites are the carboxylic acid group, which readily participates in amide bond formation, and the Boc-protected amine, which can be deprotected under acidic conditions to allow for further functionalization.

The compound should be stored in a dark place under an inert atmosphere at room temperature to ensure its stability.[4]

Experimental Protocols

The following sections provide detailed methodologies for key reactions and analytical procedures involving N-Boc-piperazine-2-carboxylic acid.

Amide Bond Formation (EDC/HOBt Coupling)

This protocol describes a standard procedure for coupling the carboxylic acid group of N-Boc-piperazine-2-carboxylic acid with a primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt). This method is widely used due to its efficiency and the water-solubility of the urea byproduct, which simplifies purification.[8]

Materials:

- N-Boc-piperazine-2-carboxylic acid
- Primary amine
- EDC-HCl
- HOBt
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
- Saturated aqueous NaHCO₃ solution
- Water

- Brine
- Anhydrous Na_2SO_4 or MgSO_4

Procedure:

- To a solution of N-Boc-piperazine-2-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.0 eq).
- Cool the mixture to 0 °C in an ice bath.
- Add EDC-HCl (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.
- Add the primary amine (1.1 eq) to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO_3 , water, and brine.[8]
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.



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Amide Coupling Workflow.

N-Boc Deprotection (TFA Method)

This protocol outlines the removal of the acid-labile Boc group using Trifluoroacetic acid (TFA) in Dichloromethane (DCM), a standard and effective method.^[9]

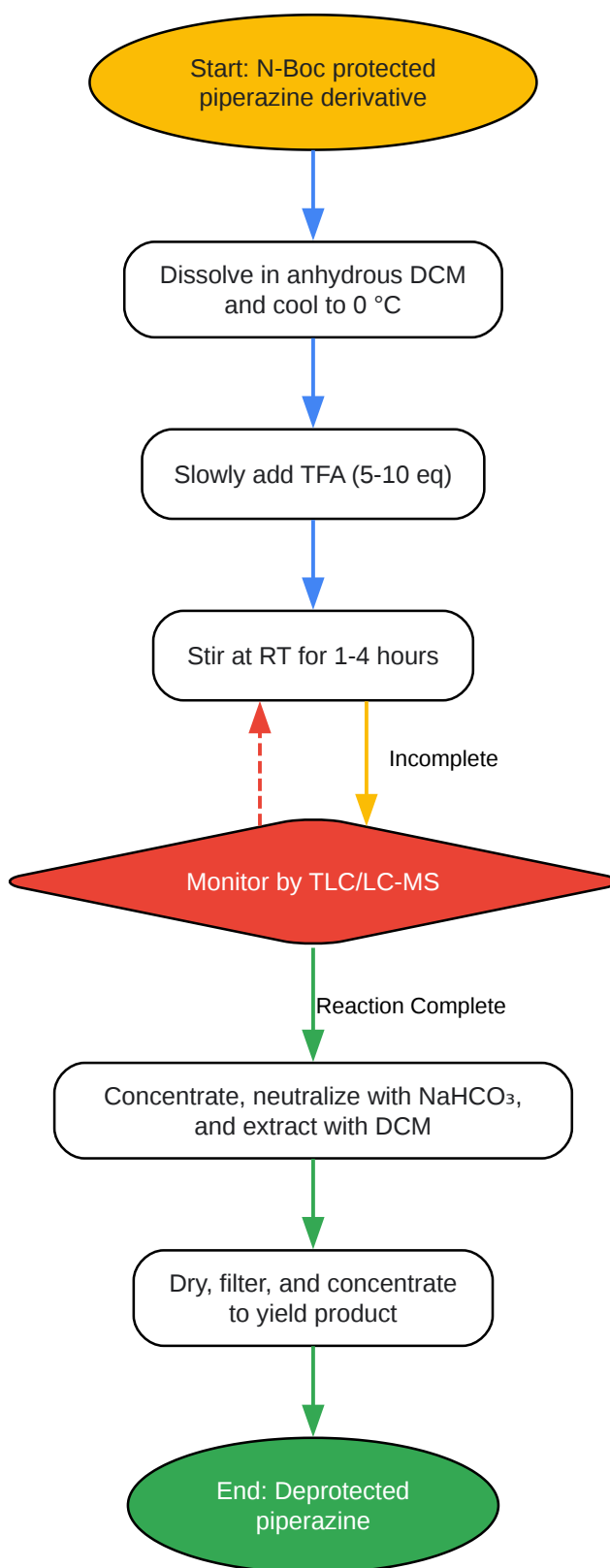
Materials:

- N-Boc protected piperazine derivative
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Saturated aqueous NaHCO_3 solution
- Brine
- Anhydrous Na_2SO_4

Procedure:

- Dissolve the N-Boc protected piperazine derivative (1.0 eq) in anhydrous DCM (at a concentration of approximately 0.1-0.2 M).
- Cool the solution to 0 °C using an ice bath.
- Slowly add TFA (5-10 eq) to the stirred solution.^[9]
- Remove the ice bath and allow the reaction to warm to room temperature.
- Stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
- Once complete, remove the DCM and excess TFA under reduced pressure.
- Carefully add saturated aqueous NaHCO_3 solution to the residue until effervescence ceases and the pH is basic.
- Extract the aqueous layer with DCM (3x).

- Combine the organic layers, wash with brine, and dry over anhydrous Na_2SO_4 .
- Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine.



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N-Boc Deprotection Workflow.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for structural confirmation. For a derivative, (R)-N-Boc-piperazine-2-carboxylic acid methyl ester, characteristic ^1H NMR signals (in DMSO-d_6) include a singlet for the Boc group's tert-butyl protons around 1.40 ppm and a singlet for the methyl ester protons around 3.67 ppm.^[10] The piperazine ring protons appear as a series of multiplets between 2.50 and 4.50 ppm.

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- **Data Acquisition:** Acquire ^1H and ^{13}C spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters are typically sufficient.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this molecule. The expected $[\text{M}+\text{H}]^+$ ion for N-Boc-piperazine-2-carboxylic acid is m/z 231.13. For its methyl ester, the $[\text{M}+\text{H}]^+$ ion is observed at m/z 245.^[10]

- **Sample Preparation:** Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
- **Analysis:** Infuse the solution directly into the ESI source. Acquire data in positive ion mode.

Applications in Drug Discovery and Development

N-Boc-piperazine-2-carboxylic acid is a privileged scaffold in medicinal chemistry. The piperazine ring is a common structural motif in many FDA-approved drugs, imparting favorable pharmacokinetic properties such as improved solubility and oral bioavailability.^{[5][11]} The defined stereochemistry at the C2 position is crucial for creating chiral drugs with specific interactions with biological targets.

This building block is extensively used in the synthesis of:

- Protease inhibitors
- Cannabinoid receptor modulators^[5]

- Anticancer agents[5]
- Compounds targeting central nervous system (CNS) disorders[5]

Its utility lies in the ability to act as a constrained diamine surrogate, which can be elaborated into more complex molecular architectures. The orthogonal protection strategy (Boc on nitrogen, carboxylic acid at C2) is fundamental to its application in multi-step synthetic campaigns.[5]

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